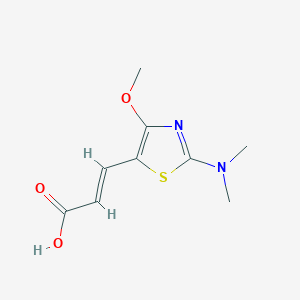
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the thiazole derivative and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the double bond in the prop-2-enoic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of the dimethylamino and methoxy groups enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-4-methoxy-1,3-thiazole: Lacks the prop-2-enoic acid moiety.
4-Methoxy-1,3-thiazole-2-carboxylic acid: Lacks the dimethylamino group.
2-(Dimethylamino)-1,3-thiazole-4-carboxylic acid: Different substitution pattern on the thiazole ring.
Uniqueness
3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid is unique due to the presence of both the dimethylamino and methoxy groups on the thiazole ring, along with the prop-2-enoic acid moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9-10-8(14-3)6(15-9)4-5-7(12)13/h4-5H,1-3H3,(H,12,13)/b5-4+ |
InChI Key |
ZKKGXBVQDUGNSV-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)C1=NC(=C(S1)/C=C/C(=O)O)OC |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


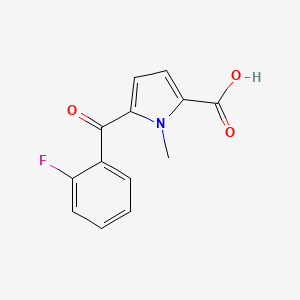
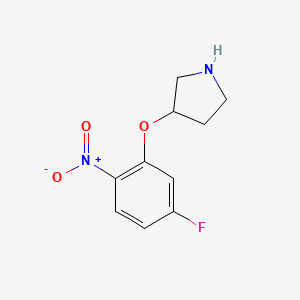

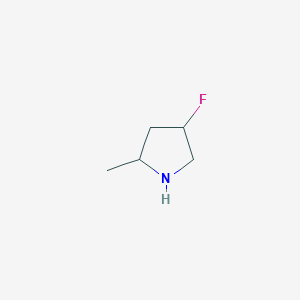
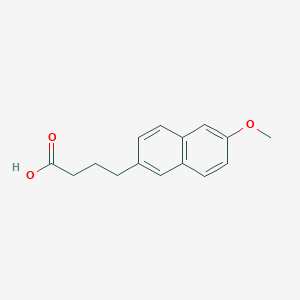

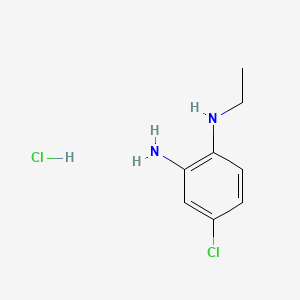

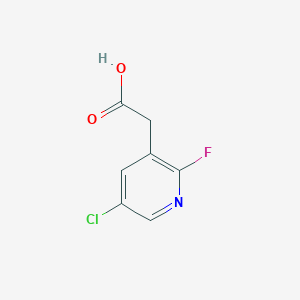

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)


